

A Comparative Analysis of the Bioactivity of Musk Ketone and its Amino-Metabolites

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Compound of Interest

Compound Name: Musk ketone

Cat. No.: B1676872

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This guide provides a comparative overview of the bioactivity of the synthetic fragrance ingredient, **musk ketone**, and its primary amino-metabolites. The information is compiled from various scientific studies to assist researchers in understanding their potential biological effects. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

Musk ketone, a common component in many consumer products, undergoes metabolic reduction to form amino-metabolites. While **musk ketone** itself exhibits certain biological activities, including weak estrogenicity and cytotoxicity at micromolar concentrations, its primary amino-metabolite, 2-amino **musk ketone**, appears to have a different bioactivity profile. Notably, the estrogenic activity of **musk ketone** is lost upon its reduction to 2-amino **musk ketone**. Data on the comparative cytotoxicity and other endocrine-disrupting effects of the amino-metabolites are limited. **Musk ketone** has been shown to influence cellular signaling pathways, including the PI3K/Akt pathway and the downregulation of SORBS2, though the impact of its metabolites on these pathways remains to be elucidated.

Data Presentation

Table 1: Comparative Cytotoxicity Data

Directly comparative IC50 values for **musk ketone** and its amino-metabolites from a single study are not readily available in the reviewed literature. The following table presents the available cytotoxicity data for **musk ketone**.

Compound	Cell Line	Assay	IC50 (μM)	Reference
Musk Ketone	AGS (gastric cancer)	CCK-8	4.2	[1][2]
Musk Ketone	HGC-27 (gastric cancer)	CCK-8	10.06	[1][2]
2-Amino Musk Ketone	-	-	Not Available	-
5-Amino Musk Ketone	-	-	Not Available	-

Table 2: Comparative Endocrine Activity Data

Compound	Bioactivity	Assay	Result	Reference
Musk Ketone	Estrogenic Activity	E-screen (MCF-7 cells)	Weakly estrogenic	
2-Amino Musk Ketone	Estrogenic Activity	E-screen (MCF-7 cells)	Not estrogenically active	
Musk Ketone	Androgen Receptor Binding	-	Not Available	-
2-Amino Musk Ketone	Androgen Receptor Binding	-	Not Available	-
5-Amino Musk Ketone	Androgen Receptor Binding	-	Not Available	-
Musk Ketone	Aromatase Inhibition	-	Not Available	-
2-Amino Musk Ketone	Aromatase Inhibition	-	Not Available	-
5-Amino Musk Ketone	Aromatase Inhibition	-	Not Available	-

Table 3: Comparative Genotoxicity Data

Compound	Assay	Cell Line/Organism	Result	Reference
Musk Ketone	In vitro Micronucleus Test	Chinese Hamster Ovary (CHO) cells	Negative	[3]
Musk Ketone	In vivo Micronucleus Test	Mouse	Negative	
Musk Ketone	Ames Test	S. typhimurium	Negative	
Musk Ketone	Co-mutagenicity with Benzo(a)pyrene	Human Hep G2 cells	Enhances mutagenicity	[4]
2-Amino Musk Ketone	-	-	Not Available	-
5-Amino Musk Ketone	-	-	Not Available	-

Experimental Protocols

Estrogenic Activity: E-screen Assay

- Cell Line: Human breast cancer cell line MCF-7.
- Methodology: Cells are washed to remove residual estrogens and then seeded in 24-well plates in estrogen-free medium. After 24 hours, the medium is replaced with experimental medium containing a range of concentrations of the test compounds (**musk ketone** and its amino-metabolites) or 17 β -estradiol as a positive control. Cells are incubated for 6 days, after which the cells are harvested and the cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay. An increase in cell proliferation compared to the negative control indicates estrogenic activity.

Cytotoxicity: Lactate Dehydrogenase (LDH) Assay

- Cell Line: Human hepatoma cell line HepG2.

- **Methodology:** Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). At the end of the exposure period, the culture supernatant is collected. The amount of LDH released from damaged cells into the supernatant is measured using a commercially available LDH cytotoxicity assay kit. The assay involves an enzymatic reaction that results in a color change, which is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

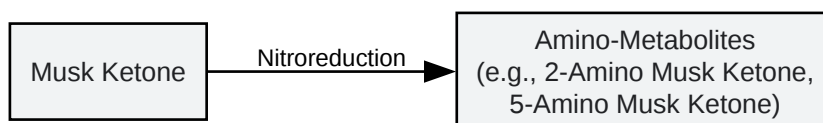
Genotoxicity: In Vitro Micronucleus Test

- **Cell Line:** Chinese Hamster Ovary (CHO) cells.
- **Methodology:** CHO cells are cultured in appropriate medium and treated with various concentrations of the test compound, with and without metabolic activation (S9 mix), for a short period (e.g., 3-6 hours). Following the treatment, the cells are washed and cultured in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells. After an appropriate incubation period (e.g., 24-28 hours), the cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye). The frequency of micronuclei in binucleated cells is then scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Experimental Workflows

Musk Ketone Metabolism

The primary metabolic pathway for **musk ketone** in biological systems is the reduction of one of its nitro groups to an amino group, forming amino-**musk ketone** metabolites.

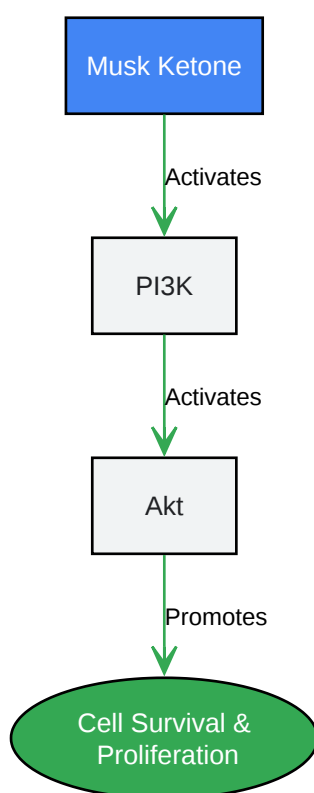


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Caption: Metabolic conversion of **musk ketone** to its amino-metabolites.

Musk Ketone's Effect on the PI3K/Akt Signaling Pathway

In the context of cerebral ischemia, **musk ketone** has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[4] The effect of its amino-metabolites on this pathway has not been reported.

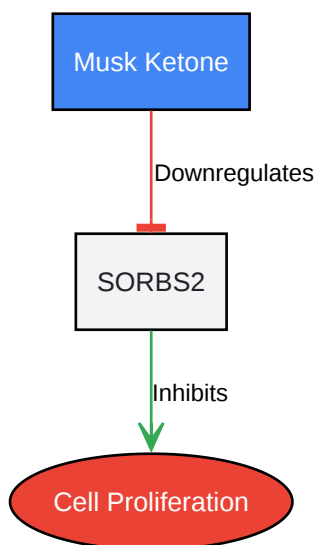


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Caption: Activation of the PI3K/Akt pathway by **musk ketone**.

Musk Ketone's Regulation of SORBS2 in Gastric Cancer Cells

Studies in gastric cancer cells have indicated that **musk ketone** can downregulate the expression of Sorbin and SH3 Domain Containing 2 (SORBS2), a protein involved in cytoskeletal organization and signal transduction.[1][2] This downregulation is associated with the anti-proliferative effects of **musk ketone** in these cells.[1][2] The impact of amino-metabolites on SORBS2 expression is unknown.

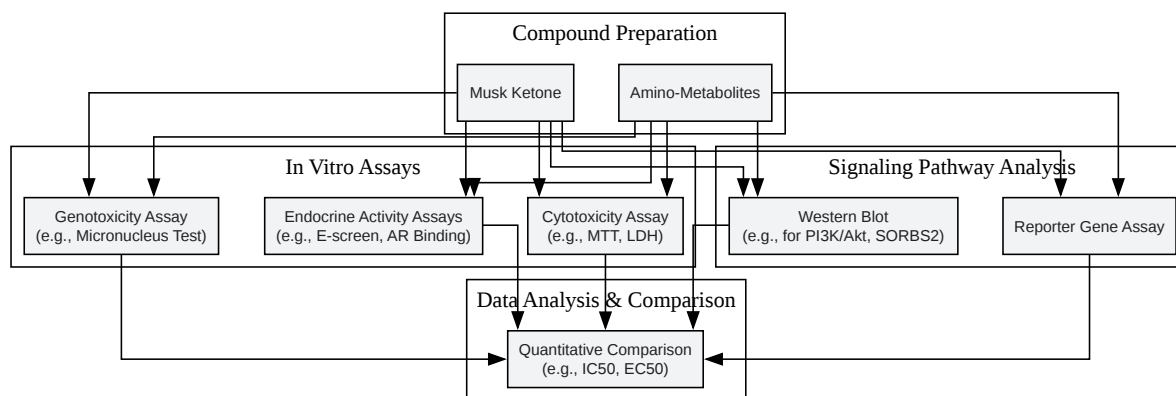


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Caption: Downregulation of SORBS2 by **musk ketone** in cancer cells.

Experimental Workflow for Comparative Bioactivity Assessment

A general workflow for a comparative study of **musk ketone** and its amino-metabolites is outlined below.



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Caption: A generalized workflow for comparative bioactivity studies.

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